N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Ethylphenyl Substitution: The final step involves the substitution of the ethylphenyl group onto the chromene-sulfonamide intermediate, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is studied for its potential as a building block in organic synthesis
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Studies have shown that chromene derivatives exhibit significant biological activities, and this compound is no exception.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The chromene core may also contribute to its activity by interacting with cellular membranes or other molecular targets.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
- N-(4-ethylphenyl)-2-oxo-2H-chromene-6-carboxamide
- N-(4-ethylphenyl)-2-oxo-2H-chromene-6-thioamide
Uniqueness: N-(4-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide stands out due to its specific combination of functional groups. The presence of both the sulfonamide and ethylphenyl groups on the chromene core provides unique chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable molecule for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-3-6-14(7-4-12)18-23(20,21)15-8-9-16-13(11-15)5-10-17(19)22-16/h3-11,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJRRRIIYMPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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